molecular formula C23H17N3 B14634215 2-Amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile CAS No. 55817-66-8

2-Amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile

Katalognummer: B14634215
CAS-Nummer: 55817-66-8
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: OWSPYYIAKHSPQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound with a pyrrole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple phenyl groups and a nitrile group in its structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile typically involves the condensation of benzoin, substituted amines, and concentrated hydrochloric acid in toluene under reflux conditions. The reaction mixture is heated for several hours, followed by cooling to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile

Comparison: 2-Amino-1,4,5-triphenyl-1H-pyrrole-3-carbonitrile is unique due to the presence of three phenyl groups, which enhance its steric and electronic properties compared to similar compounds.

Eigenschaften

CAS-Nummer

55817-66-8

Molekularformel

C23H17N3

Molekulargewicht

335.4 g/mol

IUPAC-Name

2-amino-1,4,5-triphenylpyrrole-3-carbonitrile

InChI

InChI=1S/C23H17N3/c24-16-20-21(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)26(23(20)25)19-14-8-3-9-15-19/h1-15H,25H2

InChI-Schlüssel

OWSPYYIAKHSPQA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N(C(=C2C#N)N)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.